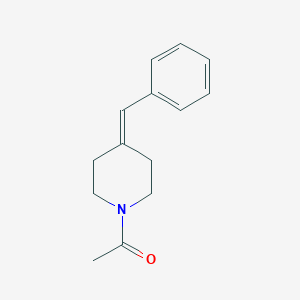

1-(4-Benzylidenepiperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(4-benzylidenepiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPKLXHNKSVMRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(=CC2=CC=CC=C2)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

Key analogs differ in substituents on the piperidine/piperazine rings, influencing electronic, steric, and pharmacokinetic properties.

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 1-(4-Benzylidenepiperidin-1-yl)ethanone | 4-Benzylidene, 1-acetyl | C₁₄H₁₅NO | 213.28 | Conjugated benzylidene, planar rigidity |

| 1-(4-Benzylpiperidin-1-yl)ethanone | 4-Benzyl (-CH₂C₆H₅) | C₁₄H₁₇NO | 215.30 | Non-conjugated benzyl group |

| 1-(4-Phenylpiperazin-1-yl)ethanone | 4-Phenyl, piperazine ring | C₁₂H₁₆N₂O | 204.27 | Piperazine backbone, phenyl substitution |

| 1-(3-(4-Chlorobenzoyl)piperidin-1-yl)ethanone | 3-(4-Cl-benzoyl) | C₁₄H₁₆ClNO₂ | 265.74 | Chlorinated benzoyl group, ketone moiety |

| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone | 4-Benzylpiperazine, indole | C₂₀H₂₁N₃O | 319.40 | Indole-piperazine hybrid |

Key Observations :

- Piperazine-based analogs (e.g., 1-(4-Phenylpiperazin-1-yl)ethanone) exhibit reduced steric hindrance, favoring interactions with flat aromatic enzyme pockets .

Spectroscopic Data:

Key Observations :

Key Observations :

- The benzylidene analog exhibits superior AChE inhibition (IC₅₀ 2.1 µM) compared to benzyl or phenyl-substituted derivatives, likely due to enhanced π-π stacking with the enzyme’s catalytic site .

- Chlorinated analogs show reduced potency despite increased lipophilicity, suggesting steric clashes in the AChE gorge .

Q & A

Q. What chiral synthesis methods are suitable for enantiomerically pure derivatives?

- Methodological Answer: Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for ketone reductions. Chiral HPLC (Chiralpak IA column) resolves enantiomers, while circular dichroism (CD) confirms absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.